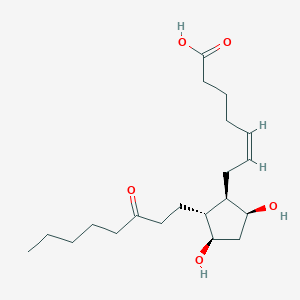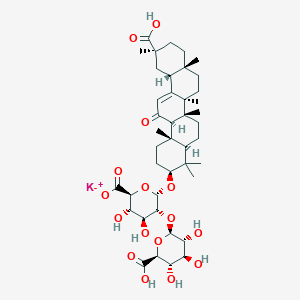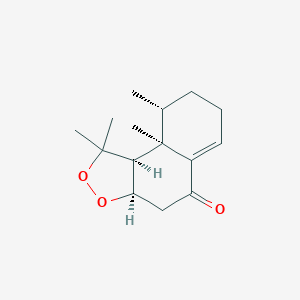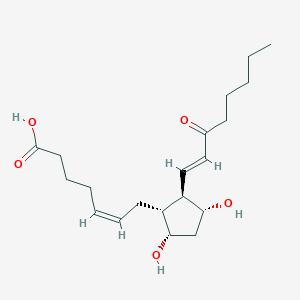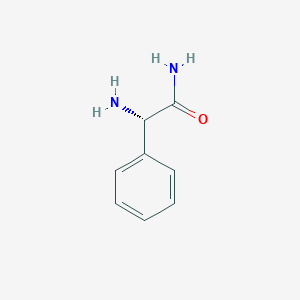
Ethyl (e)-3-(4-phenoxyphenyl)acrylate
Übersicht
Beschreibung
Ethyl (e)-3-(4-phenoxyphenyl)acrylate is a type of organic compound. It likely contains an acrylate group, which is a common feature in monomers for polymer production . The phenoxy and phenyl groups suggest that this compound may have aromatic properties .
Synthesis Analysis
While specific synthesis methods for Ethyl (e)-3-(4-phenoxyphenyl)acrylate are not available, similar compounds are often synthesized through reactions involving corresponding acids and alcohols .Wissenschaftliche Forschungsanwendungen
Fluorescence and Anti-Cancer Activity : A study on the isomers of 2-cyano-3-(5-formyl-1-(4-iodo-phenyl)-1H-pyrrol-2-yl)acrylate, which shares structural similarities with Ethyl (e)-3-(4-phenoxyphenyl)acrylate, highlighted their potential in fluorescence and anti-cancer applications. The E, E isomers exhibit higher quantum efficiency and longer fluorescent lifetime, which may have implications for medical imaging and cancer treatment (Majeed Irfan et al., 2021).
Biological Metabolism and Detoxification : Ethyl acrylate is known to metabolize and detoxify rapidly at low concentrations. This property, demonstrated through its high rate of conjugation with glutathione and binding to tissue protein, is crucial for its safe use in various applications (D. Potter & T. Tran, 1992).
Supramolecular Assembly : The Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate forms a three-dimensional supramolecular network. This property is significant for materials science, particularly in the self-assembly of complex structures (Catiúcia R M O Matos et al., 2016).
Catalysis in Chemical Synthesis : A nickel-based catalyst has been used for the vinylation of bromobiphenyls to produce compounds like ethyl 4-(4′-hydroxyphenyl)cinnamate, demonstrating the role of ethyl acrylate derivatives in synthetic chemistry (A. Kelkar et al., 1994).
Material Science and Polymer Chemistry : Ethylene/ethyl acrylate/carbon monoxide terpolymers exhibit high miscibility with poly(vinyl chloride), indicating their potential in creating diverse polymer compositions for various industrial applications (L. Robeson & J. Mcgrath, 1977).
Photoinitiators for Polymerization : Styryl dyes, when used as photoinitiators, can effectively initiate the free radical polymerization of ethyl acrylate under UV-vis light. This finding is relevant for polymer manufacturing and material processing (J. Sokołowska et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOUGMRFQWZBH-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-phenoxyphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



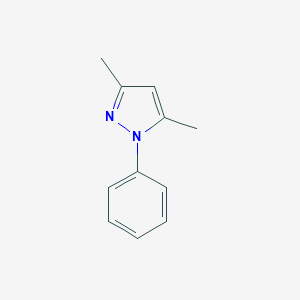
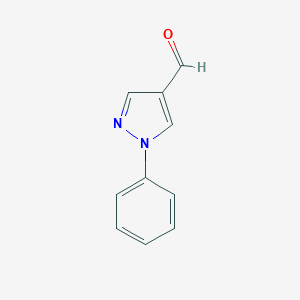
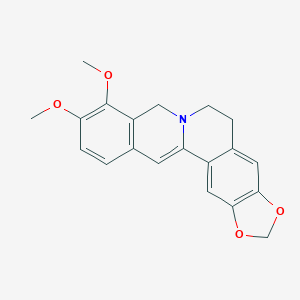
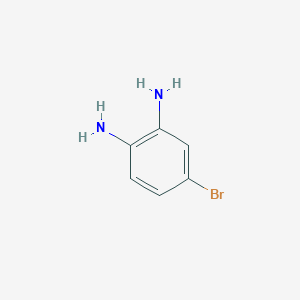
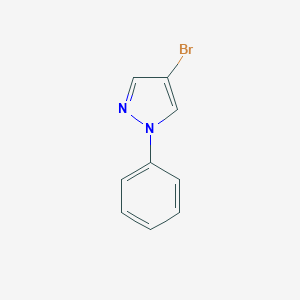
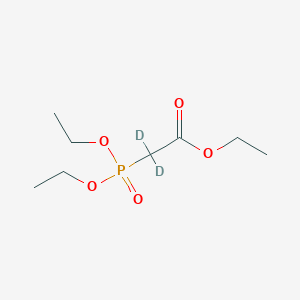
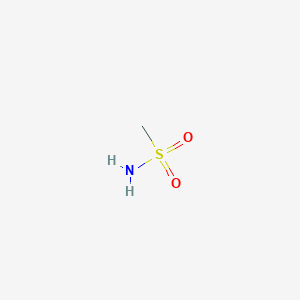
![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)
![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)
